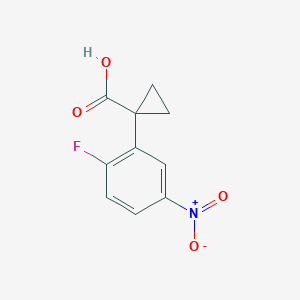
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₁₀H₈FNO₄ It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 2-fluoro-5-nitrophenyl substituent
準備方法
The synthesis of 1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or diiodomethane in the presence of a catalyst like copper(I) iodide.
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the corresponding bromide.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as acid chlorides or esters, using reagents like thionyl chloride or alcohols in the presence of a catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, thionyl chloride, and various nucleophiles.
科学的研究の応用
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.
類似化合物との比較
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-methanol: This compound has a hydroxyl group instead of a carboxylic acid group, which can influence its reactivity and biological activity.
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-amine: The presence of an amino group can lead to different chemical and biological properties compared to the carboxylic acid derivative.
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-thiol:
The uniqueness of this compound lies in its combination of a cyclopropane ring, a nitro group, and a fluorine atom, which together confer distinct chemical and biological properties.
特性
分子式 |
C10H8FNO4 |
|---|---|
分子量 |
225.17 g/mol |
IUPAC名 |
1-(2-fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8FNO4/c11-8-2-1-6(12(15)16)5-7(8)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
InChIキー |
URROXGSCRGROKM-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=C(C=CC(=C2)[N+](=O)[O-])F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


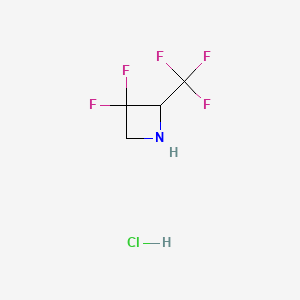
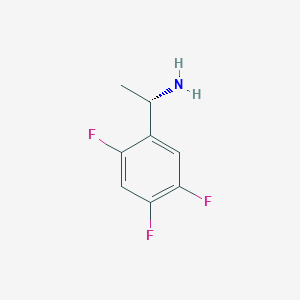
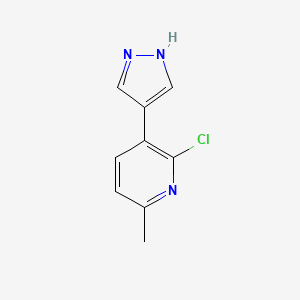
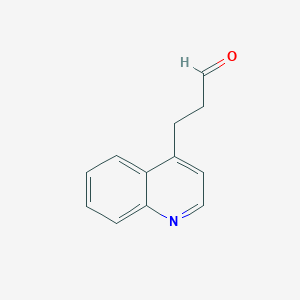
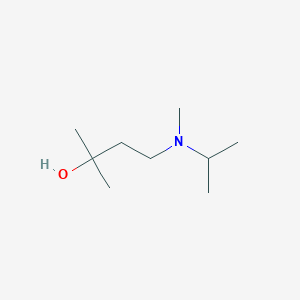
![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)

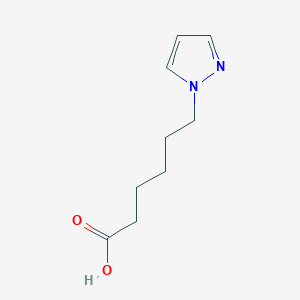
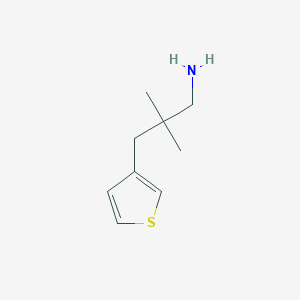
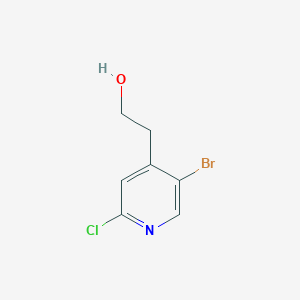
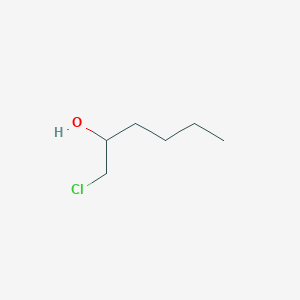
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)
